molecular formula C10H16N2S B2528409 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 1247417-17-9

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B2528409
CAS No.: 1247417-17-9
M. Wt: 196.31
InChI Key: CMHADCHORCQGAC-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine ( 1247417-17-9) is a high-purity chemical compound supplied for research and development purposes. This benzothiazole derivative features a molecular formula of C10H16N2S and a molecular weight of 196.31 . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its significant pharmacological potential, particularly in the field of neuroscience . Recent scientific investigations highlight benzothiazole-based derivatives as promising multitarget-directed ligands (MTDLs) for researching neurodegenerative diseases . These compounds are rationally designed to interact with multiple biological targets simultaneously, such as the histamine H3 receptor (H3R) and cholinesterase enzymes, representing a modern approach to addressing complex pathologies . The structural features of this amine, including its tetrahydro-benzothiazole core and ethyl substitution, make it a valuable intermediate for constructing novel chemical entities. It is intended for use in exploratory in vitro studies, such as assay development, target identification, and structure-activity relationship (SAR) profiling. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHADCHORCQGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Transformations

The compound’s synthesis often involves cyclization and substitution reactions. A representative route includes:

Step 1: Thiazole Ring Formation
Cyclization of 2-ethyl-7-amino-4,5,6,7-tetrahydrobenzothiazole precursors under basic or acidic conditions, using reagents such as sodium sulfide (Na₂S) or bromine (Br₂) to facilitate sulfur incorporation .

Step 2: N-Methylation
The secondary amine undergoes alkylation with methyl iodide (CH₃I) or dimethyl sulfate in polar aprotic solvents (e.g., DMF), yielding the N-methyl derivative .

Reaction StepReagents/ConditionsYield (%)Reference
Thiazole cyclizationNa₂S, EtOH, 80°C65–75
N-MethylationCH₃I, K₂CO₃, DMF82

Reactivity of the Benzothiazole Core

The benzothiazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

Electrophilic Substitution

  • Bromination : Reacts with bromine (Br₂) in acetic acid at 50°C to form 5-bromo derivatives .

  • Nitration : Limited reactivity due to electron-withdrawing thiazole nitrogen, requiring HNO₃/H₂SO₄ under controlled conditions .

Nucleophilic Displacement
The 2-ethyl group can be replaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions.

Amine Group Reactivity

The secondary amine at position 7 undergoes characteristic reactions:

Acylation
Reacts with acetyl chloride (CH₃COCl) or acetic anhydride to form amides. For example:
Compound+CH₃COClEt₃NAcetylated derivative\text{Compound} + \text{CH₃COCl} \xrightarrow{\text{Et₃N}} \text{Acetylated derivative} .

Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, catalyzed by piperidine .

Reaction TypeReagentsProductReference
AcylationCH₃COCl, Et₃NAmide
Schiff basePhCHO, piperidineImine

Hydrogenation and Ring Modification

The tetrahydrocyclohexene ring can undergo further hydrogenation or oxidation:

Oxidation
Treatment with KMnO₄ in acidic media selectively oxidizes the cyclohexene ring to a diketone, altering the compound’s planarity .

Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s double bond, yielding a fully saturated tetrahydropyrrolothiazole derivative .

Comparative Reactivity with Structural Analogs

The ethyl and N-methyl groups influence reactivity compared to similar compounds:

CompoundSubstituentsKey Reactivity DifferencesReference
6,6-Diethyl analog6,6-diethylEnhanced steric hindrance reduces EAS rates
2-Methyl derivative2-methylFaster bromination due to electron-donating methyl
Parent amine (no N-methyl)NH₂Higher nucleophilicity in acylation reactions

Scientific Research Applications

Chemistry

In the field of chemistry, 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine serves as a building block for synthesizing more complex molecular structures. Its unique benzothiazole ring system allows for the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of benzothiazole exhibit significant biological effects due to their ability to interact with various biological targets.

Biological Activity Overview:

  • Antimicrobial Properties: Studies have shown that benzothiazole derivatives can inhibit bacterial growth and show activity against various pathogens .
  • Anticancer Activity: Research has highlighted the compound's potential in cancer therapy by modulating cellular mechanisms involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent . Its interactions with biological targets suggest potential applications in treating diseases such as Alzheimer’s and other neurodegenerative disorders.

Case Study:
A study focused on compounds similar to this benzothiazole derivative demonstrated promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms . The synthesized compounds showed effective inhibition rates, indicating their potential as therapeutic agents.

Data Tables

Application AreaKey Findings
Chemistry Serves as a building block for complex molecules.
Biology Exhibits antimicrobial and anticancer properties.
Medicine Investigated for therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (Target Compound) Ethyl (2), N-methyl (7) C₁₀H₁₆N₂S 196.31 Not provided Unique ethyl substitution enhances lipophilicity compared to methyl analogs
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Methyl (2) C₈H₁₂N₂S 168.26 20982837 Simpler structure; lower molecular weight; marketed by American Elements
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Methyl (2), N-methyl (7) C₉H₁₄N₂S 182.29 70590-61-3 Dual methyl groups reduce steric hindrance compared to ethyl substitution
2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine 4-methoxyphenyl (2) C₁₄H₁₆N₂OS 260.35 1251924-95-4 Aromatic substitution increases planarity; potential for π-π interactions
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine N-methyl (2) C₈H₁₂N₂S 168.26 40534-18-7 Positional isomer of the target compound; altered electronic distribution

Structural and Functional Differences

  • N-methylation reduces the amine’s basicity, which may influence receptor-binding interactions in biological systems .
  • Synthetic Accessibility: Methyl and ethyl derivatives are typically synthesized via cyclization of thioureas with cyclohexanone derivatives . Methoxyphenyl analogs require coupling reactions with aryl halides, increasing synthetic complexity .

Biological Activity

2-Ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS No. 1247417-17-9) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables.

  • Molecular Formula : C₁₀H₁₆N₂S
  • Molecular Weight : 196.31 g/mol
  • Structure : The compound features a tetrahydrobenzothiazole moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and effects on various cellular mechanisms.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:

CompoundCell LineIC₅₀ (µg/mL)
Compound AHCT116 (Colon Cancer)6.76
Compound BA549 (Lung Cancer)193.93
This compound TBDTBD

Note: Specific IC₅₀ values for this compound are yet to be determined through targeted studies.

Study 2: Mechanistic Insights

Research into similar compounds has suggested that benzothiazole derivatives may induce apoptosis through pathways involving the modulation of pro-apoptotic and anti-apoptotic proteins. For example:

  • Pro-apoptotic proteins : Increased expression of Bax and p53.
  • Anti-apoptotic proteins : Decreased expression of Bcl2.

These findings highlight the potential for this compound to influence apoptotic pathways similarly.

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer activity. Benzothiazole derivatives are also being investigated for their roles in:

  • Antimicrobial Activity : Some studies suggest that benzothiazoles may exhibit antibacterial properties.
  • Neuroprotective Effects : Compounds in this class have been explored for neuroprotective capabilities against neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-aminothiophenol with aldehydes or ketones under acidic conditions (e.g., HCl) and reflux. For example, acetone can be used to introduce the tetrahydrobenzothiazole backbone. Post-reaction purification often involves recrystallization from ethanol or 1,4-dioxane .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, IR) to confirm structural features like the tetrahydro ring and substituents. Elemental analysis and chromatographic methods (TLC/HPLC) ensure purity. Advanced studies may include mass spectrometry for molecular weight validation .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight antioxidant activity (e.g., DPPH radical scavenging) and anticancer potential against diverse cell lines. The tetrahydrobenzothiazole core also shows promise in thermally stable energetic materials due to high thermal stability (>220°C) .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or 1,4-dioxane is standard. For complex mixtures, column chromatography with silica gel or preparative HPLC may be used. Yield optimization often requires adjusting solvent ratios and temperature gradients .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

Substituent variations (e.g., ethyl vs. methyl groups) alter pharmacokinetics and target binding . For instance, replacing the ethyl group with a benzyl moiety (as in analogs) enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies using molecular docking and QSAR models can predict activity changes .

Q. What strategies resolve contradictions in anticancer activity data across different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. To address this:

  • Standardize assays using ISO-certified cell lines (e.g., MCF-7 for breast cancer).
  • Validate findings with in vivo models (e.g., xenografts) and pharmacokinetic profiling .
  • Perform transcriptomic analysis to identify resistance markers .

Q. How can computational methods elucidate the compound’s mechanism of action against enzymes?

Molecular dynamics simulations and density functional theory (DFT) predict binding affinities and transition states. For example, docking studies with NADPH oxidase or kinase targets can identify key interactions (e.g., hydrogen bonding with the benzothiazole nitrogen). Experimental validation via enzyme inhibition assays (IC50_{50} determination) is critical .

Q. What experimental designs optimize the synthesis of derivatives for energetic material applications?

Focus on nitrogen-rich analogs to enhance energy density. Use thermal gravimetric analysis (TGA) to assess stability and impact sensitivity tests for safety. Reactions with tetrazole or triazole precursors can improve detonation velocity while maintaining low sensitivity .

Q. How does the tetrahydrobenzothiazole scaffold compare to aromatic benzothiazoles in drug design?

The tetrahydro structure reduces planarity, potentially lowering intercalation-related toxicity. However, it may limit π-π stacking with biological targets. Comparative studies using X-ray crystallography of target-ligand complexes can clarify structural advantages .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Implement flow chemistry for controlled reaction conditions and higher yields. Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .

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